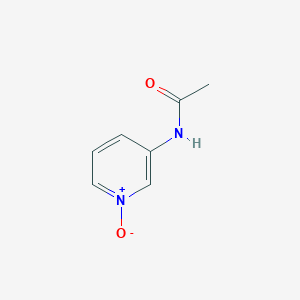

N-(1-Oxidopyridin-3-yl)acetamide

Beschreibung

N-(1-Oxidopyridin-3-yl)acetamide is an acetamide derivative featuring a pyridine ring oxidized at the 1-position (N-oxide) with an acetamide group attached at the 3-position. This structural motif combines the hydrogen-bonding capacity of the acetamide moiety with the polar, electron-deficient nature of the pyridine N-oxide.

Eigenschaften

Molekularformel |

C7H8N2O2 |

|---|---|

Molekulargewicht |

152.15 g/mol |

IUPAC-Name |

N-(1-oxidopyridin-1-ium-3-yl)acetamide |

InChI |

InChI=1S/C7H8N2O2/c1-6(10)8-7-3-2-4-9(11)5-7/h2-5H,1H3,(H,8,10) |

InChI-Schlüssel |

PXIZJUJPHCTYAR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=C[N+](=CC=C1)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of N-(1-Oxidopyridin-3-yl)acetamide typically involves the oxidation of pyridine derivatives followed by acetamidation. One common synthetic route includes the oxidation of 3-aminopyridine to form 3-nitropyridine, which is then reduced to 3-aminopyridine N-oxide. The final step involves the acetamidation of 3-aminopyridine N-oxide to yield N-(1-Oxidopyridin-3-yl)acetamide. Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

N-(1-Oxidopyridin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.

Substitution: The acetamide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Wissenschaftliche Forschungsanwendungen

N-(1-Oxidopyridin-3-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of N-(1-Oxidopyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxidized nitrogen atom in the pyridine ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The acetamide group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares N-(1-Oxidopyridin-3-yl)acetamide with structurally or functionally related acetamide derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analogues in Pyridine Derivatives

N-(2-Hydroxypyridin-3-yl)acetamide ():

- Structure: Differs by a hydroxyl group at the pyridine 2-position instead of the N-oxide.

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide ():

- Structure: Features a hydroxyl group at position 2 and an iodine atom at position 3.

- Implications: The bulky iodine substituent increases molecular weight and may enhance lipophilicity, impacting bioavailability .

Heterocyclic Acetamides with Bioactivity

- Examples:

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Key Differences: These compounds replace pyridine with pyridazinone cores. The methoxybenzyl and bromophenyl groups enhance receptor specificity (FPR1/FPR2), suggesting that substituent positioning critically affects bioactivity .

Naphtho[2,1-b]furan Derivatives ():

- Examples:

- N-(2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide

- Key Differences: The naphthofuran scaffold introduces planar aromaticity, which may improve DNA intercalation (relevant to antitumor activity) compared to pyridine-based acetamides .

Substituent Effects on Solid-State Properties ()

Meta-substituted trichloroacetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) demonstrate that electron-withdrawing groups (Cl, NO₂) at the meta position influence crystal packing and lattice constants.

Data Table: Comparative Analysis of Selected Acetamide Derivatives

Key Research Findings

Substituent Positioning: Meta-substituted electron-withdrawing groups (e.g., Cl, NO₂) significantly alter solid-state geometries in trichloroacetamides . For N-(1-Oxidopyridin-3-yl)acetamide, the N-oxide group may similarly dictate crystal packing and solubility.

Heterocycle Impact: Pyridazinone and naphthofuran cores enhance receptor specificity or planar interactions, suggesting that pyridine N-oxides could be tailored for targeted bioactivity .

Safety Considerations: Acetamide derivatives often require stringent handling protocols, emphasizing the need for toxicity studies on N-(1-Oxidopyridin-3-yl)acetamide .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.